N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)19-15(21)13-9-14(18-10-17-13)20-7-3-4-8-20/h1-2,5-6,9-10H,3-4,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYVSDBDHSFVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a bromophenyl group and a pyrrolidine moiety, which may influence its biological interactions. The molecular formula is CHBrNO, with a molecular weight of approximately 304.17 g/mol.
Anticancer Activity
Recent studies have investigated the anticancer properties of similar pyrimidine derivatives, revealing structure-activity relationships that could apply to this compound.
Key Findings:
- In vitro Studies : Compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, derivatives with electron-withdrawing groups like bromine showed enhanced activity compared to those without substitutions .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Specific mechanisms may involve the modulation of key signaling pathways such as the PI3K/Akt pathway .
Data Table: Anticancer Activity Comparison
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains.
Key Findings:
- Broad Spectrum Activity : Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 3.12 to 12.5 µg/mL for related pyrimidine derivatives, indicating strong antibacterial properties .
Data Table: Antimicrobial Activity
| Compound | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Compound C | E. coli | 10 | |
| Compound D | Klebsiella pneumoniae | 5 |
Case Studies
A notable case study involved the synthesis and evaluation of pyrimidine derivatives, including this compound, demonstrating promising results in both anticancer and antimicrobial assays. The study highlighted the importance of structural modifications in enhancing biological activity.
Wissenschaftliche Forschungsanwendungen
1.1. NAPE-PLD Inhibition
One of the primary applications of N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain modulation and emotional behavior regulation. The compound has been shown to decrease NAEs in the brains of freely moving mice, suggesting its potential for modulating emotional behaviors and treating mood disorders .
1.2. Structure–Activity Relationship Studies
Research has focused on optimizing the structure of pyrimidine-4-carboxamide derivatives to enhance their potency as NAPE-PLD inhibitors. Modifications to the compound's substituents have led to significant improvements in inhibitory activity. For instance, altering specific groups in the molecule has resulted in a tenfold increase in activity, indicating that strategic structural changes can yield more effective therapeutic agents .
2.1. Antidepressant Potential
Given its role in modulating NAEs, this compound is being investigated for its antidepressant potential. Studies suggest that by inhibiting NAPE-PLD, this compound may help alleviate symptoms associated with depression and anxiety disorders .
2.2. Pain Management
The modulation of lipid mediators implies that this compound could also play a role in pain management therapies. By affecting the levels of NAEs, it may influence pain perception pathways, making it a candidate for further research into analgesic applications .
3.1. In Vivo Studies
In vivo studies have demonstrated that administration of this compound leads to observable changes in behavior associated with emotional states in animal models. These studies provide preliminary evidence supporting its use as a therapeutic agent for mood disorders .
3.2. Comparative Efficacy
Comparative studies with other known inhibitors have shown that this compound exhibits competitive inhibition against NAPE-PLD, highlighting its potential advantages over existing treatments .
Analyse Chemischer Reaktionen
Aryl Bromide Suzuki-Miyaura Coupling
The bromine atom on the 2-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl-aryl bond formation. This reaction is critical for diversifying the aromatic substituent:
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O (80°C, 12 h) | N-(2-arylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
Example : Coupling with 4-cyanophenylboronic acid yields a biaryl derivative with enhanced π-stacking potential for kinase inhibition studies .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. For example, the 2-chloro analog (synthesized via chlorination) reacts with amines under mild conditions:
| Position | Nucleophile | Conditions | Product |
|---|---|---|---|
| C2 | Piperidine | DMF, 60°C, 6 h | 2-piperidinyl-pyrimidine derivative |
Carboxamide Reduction
The carboxamide group can be reduced to a methyleneamine using strong hydride donors:
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF | Reflux | N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-methylamine |
This reaction modifies the molecule’s hydrogen-bonding capacity, impacting target binding.
Pyrrolidine N-Oxidation
The pyrrolidine moiety undergoes oxidation to form an N-oxide, altering its electronic and steric profile:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 4 h | 6-(pyrrolidine-1-oxide)-pyrimidine derivative | Enhances solubility and metabolic stability |
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes halogenation or nitration at electron-rich positions (e.g., C5) under acidic conditions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, H₂SO₄ | C5 | 5-bromo-pyrimidine derivative |
Buchwald-Hartwig Amination
The bromophenyl group participates in C–N bond-forming reactions with amines, enabling access to advanced intermediates:
| Catalyst | Ligand | Amine | Product |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Morpholine | N-(2-morpholinophenyl)-pyrimidine derivative |
Carboxamide Hydrolysis
Under acidic or basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid:
| Conditions | Product | Utility |
|---|---|---|
| 6M HCl, reflux, 8 h | 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid | Intermediate for ester/amide synthesis |
Key Research Findings
-
Biological Relevance : Derivatives synthesized via Suzuki coupling (e.g., 4-cyanoaryl analogs) exhibit potent kinase inhibition (IC₅₀ = 49–167 nM) .
-
Metabolic Stability : N-Oxidation of the pyrrolidine ring reduces cytochrome P450-mediated degradation, improving pharmacokinetics .
-
Structure-Activity Relationships (SAR) :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on Pyrimidine Carboxamides
- Structure: 6-((4-Fluorobenzyl)(methyl)amino)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)pyrimidine-4-carboxamide.
- Key Features: A 4-fluorobenzyl-methylamino group at the 6-position and a piperazine-substituted pyridyl carboxamide.
- Data: Yield (29%), molecular weight (436.2 g/mol), HPLC purity (97%).
- Comparison: The fluorine atom and piperazine group may enhance solubility and target affinity compared to the bromophenyl-pyrrolidine analog. The lower yield (29%) suggests synthetic challenges in introducing bulky substituents .
- Structure: N-(4-(4-Acetylpiperazin-1-yl)phenyl)-6-(methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyrimidine-4-carboxamide.
- Key Features: A trifluoromethylpyridylmethyl group and acetylpiperazine substituent.
- Data: Yield (38%).
- Comparison: The trifluoromethyl group increases electron-withdrawing effects and metabolic resistance, while the acetylpiperazine may improve pharmacokinetics. The higher yield (38%) vs. Compound 43 highlights the role of substituent compatibility in synthesis .
Heterocyclic Core Modifications
Thieno[2,3-d]pyrimidine Analogs ():
- Structure: 2-Amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide.
- Key Features: A thienopyrimidine core with dichlorophenyl and pyrrolidine-ethoxy groups.
- The dichlorophenyl group increases lipophilicity, which may improve blood-brain barrier penetration compared to the bromophenyl analog .
Imidazo[1,2-b]pyridazine Derivatives ():
- Structure: N-(3-Fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide.
- Key Features: An imidazo[1,2-b]pyridazine core with fluorophenyl-pyrrolidine substituents.
- Comparison: The imidazo[1,2-b]pyridazine scaffold offers a larger planar surface for binding kinase domains, as seen in tropomyosin receptor kinase (Trk) inhibitors. The fluorine atoms and methoxy group enhance selectivity and solubility .
Structural and Conformational Insights
Crystal Structure Analysis ():
- Compound: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.
- Key Features: Methoxyphenylaminomethyl and fluorophenyl groups on a pyrimidine core.
- Findings: Intramolecular hydrogen bonding (N–H⋯N) stabilizes a six-membered ring conformation. Dihedral angles between substituents and the pyrimidine plane range from 12.8° to 86.1°, suggesting flexibility in binding modes.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions on the pyrimidine ring and assess regioselectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] ion) and detect trace impurities .
- X-ray Crystallography : Resolve 3D conformation to validate stereochemistry and intermolecular interactions .
How can researchers design experiments to evaluate the biological activity of this compound?
Basic Research Question
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values compared to reference drugs like cisplatin .
- Mechanistic studies : Perform kinase inhibition assays (e.g., EGFR or Aurora kinases) to identify molecular targets .
- ADMET profiling : Assess solubility (via shake-flask method) and metabolic stability using liver microsomes .
What strategies are recommended for modifying the pyrrolidine or bromophenyl moieties to enhance bioactivity?
Advanced Research Question
- Pyrrolidine substitutions : Introduce electron-withdrawing groups (e.g., -CF) to improve binding affinity to hydrophobic enzyme pockets .
- Bromophenyl modifications : Replace bromine with methoxy or cyano groups to alter electronic effects and solubility .
- Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., PARP-1) before synthesis .
How should researchers address contradictions in biological activity data across studies?
Advanced Research Question
- Reproducibility checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity of observed effects .
What advanced computational methods can predict the compound’s conformational stability?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate energy-minimized structures (e.g., B3LYP/6-31G* basis set) to assess torsional strain in the pyrrolidine ring .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water or lipid bilayers) to study stability under physiological conditions .
How can structure-activity relationship (SAR) studies guide the design of novel analogs?
Advanced Research Question
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., pyrimidine carbonyl groups) using MOE or Schrödinger .
- Fragment-based design : Screen fragment libraries (e.g., Enamine REAL Space) to optimize substituent steric and electronic profiles .
What protocols ensure long-term stability of this compound in storage?
Basic Research Question
- Storage conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability assays : Monitor degradation via LC-MS every 6 months; use antioxidants (e.g., BHT) if dimerization is observed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
